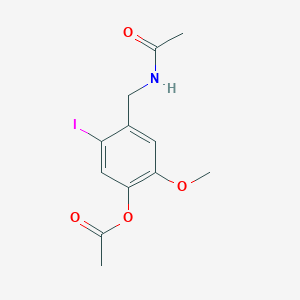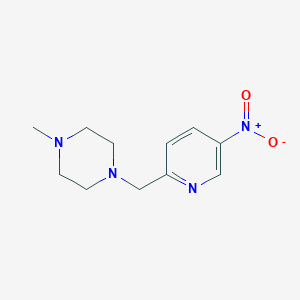
ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE typically involves the reaction of 2-chloromethyl-1H-benzimidazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: Products include N-oxides and dihydrobenzimidazoles.
Hydrolysis: The major product is 2-chloromethyl-1H-benzimidazole-4-carboxylic acid.
科学的研究の応用
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .
類似化合物との比較
Ethyl 2-chloromethyl-1H-benzimidazole-4-carboxylate can be compared with other benzimidazole derivatives such as:
2-Methylbenzimidazole: Known for its antifungal and antibacterial properties.
2-Phenylbenzimidazole: Used in the synthesis of UV-absorbing agents.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12.
The uniqueness of ETHYL 2-(CHLOROMETHYL)-1H-BENZIMIDAZOLE-7-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
ethyl 2-(chloromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-16-11(15)7-4-3-5-8-10(7)14-9(6-12)13-8/h3-5H,2,6H2,1H3,(H,13,14) |
InChIキー |
OQSNFGLTXORGEQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=N2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(2-methoxy-4-nitrophenoxy)methyl]-1-methylpyrrolidine](/img/structure/B8330054.png)








![2-Aminothieno[3,2-d]pyrimidin-4-yl 2-thienylmethanone](/img/structure/B8330128.png)



